molecular formula C8H7ClN2O B12960981 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile

2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile

Cat. No.: B12960981
M. Wt: 182.61 g/mol
InChI Key: UIFMGKIPRHOBMV-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7ClN2O It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the pyridine ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile typically involves the reaction of 2-chloro-6-methoxypyridine with acetonitrile in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: 2-(2-Hydroxy-6-methoxypyridin-3-yl)acetonitrile.

    Reduction: 2-(2-Chloro-6-methoxypyridin-3-yl)ethylamine.

    Substitution: 2-(2-Amino-6-methoxypyridin-3-yl)acetonitrile.

Scientific Research Applications

2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a building block for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the acetonitrile group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxypyridine: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.

    2-Chloro-6-methylpyridine: Has a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.

    2-(2-Chloro-6-methoxypyridin-3-yl)methanol: Contains a hydroxyl group instead of a nitrile group, altering its solubility and reactivity.

Uniqueness

2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile is unique due to the presence of both the chloro and methoxy groups on the pyridine ring, along with the acetonitrile group. This combination of functional groups provides a distinct set of chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile

InChI

InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(4-5-10)8(9)11-7/h2-3H,4H2,1H3

InChI Key

UIFMGKIPRHOBMV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)CC#N)Cl

Origin of Product

United States

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